3-(4-bromophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine
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Description
3-(4-bromophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains a benzoxazine ring and a bromophenyl group. This compound has gained significant attention due to its potential to act as a therapeutic agent in various diseases.
Scientific Research Applications
Synthesis and Biological Activity
Research on compounds structurally related to 3-(4-bromophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine has yielded insights into their synthesis and potential biological activities. The synthesis of various benzoxazine derivatives has been a focus of study due to their potential antimicrobial and anticancer properties. For instance, the development of novel 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones has shown some compounds to possess moderate to good antimicrobial activities against a range of microorganisms (Bektaş et al., 2010). Additionally, the synthesis of 4H-3,1-benzoxazinone derivatives with various substitutions, including the bromophenyl group, has been explored for their antibacterial evaluation, indicating mild to moderate activity towards gram-positive and gram-negative bacteria (Soliman et al., 2023).
Ecological and Pharmacological Potential
The exploration of benzoxazine derivatives extends into the ecological and pharmacological realms. Benzoxazinones, closely related in structure to benzoxazines, have been studied for their phytotoxic, antimicrobial, and antifeedant properties, which could contribute to natural herbicide models and the development of pharmaceuticals (Macias et al., 2009). Furthermore, novel benzoxazine derivatives synthesized from eugenol have shown potential bioactivity in brine shrimp lethality tests, indicating the possibility for further studies into their bioactive properties (Rudyanto et al., 2014).
Synthesis Methodologies
Advancements in the synthesis methodologies of benzoxazine derivatives have been reported, highlighting the potential for generating functionally diverse molecules with various biological activities. For example, a general method for synthesizing 4H-1,2-benzoxazine derivatives with electron-withdrawing substituents has been developed, offering a pathway to synthesize oxygen-functionalized aromatic compounds, which could be valuable in medicinal chemistry (Nakamura et al., 2003).
Properties
IUPAC Name |
3-(4-bromophenyl)-6-methoxy-2,4-dihydro-1,3-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-18-14-6-7-15-11(8-14)9-17(10-19-15)13-4-2-12(16)3-5-13/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFUXMGFXGLWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCN(C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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